Azido-PEG4-alpha-D-mannose
Overview
Description
Azido-PEG4-alpha-D-mannose is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Azido-PEG4-alpha-D-mannose is C14H27N3O9 .
Synthesis Analysis
Azido-PEG4-alpha-D-mannose is used in the synthesis of PROTACs . The azide group enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .Molecular Structure Analysis
The molecular weight of Azido-PEG4-alpha-D-mannose is 381.38 . The molecular formula is C14H27N3O9 .Chemical Reactions Analysis
Azido-PEG4-alpha-D-mannose is used in CuAAC & SPAAC Click Reactions . The azide group enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .Physical And Chemical Properties Analysis
Azido-PEG4-alpha-D-mannose appears as a liquid . The molecular weight is 381.38 and the molecular formula is C14H27N3O9 .Scientific Research Applications
1. Carbohydrate-Protein Interactions
Azido sugars, including azido-PEG4-alpha-D-mannose, have been utilized in creating carbohydrate self-assembled monolayers (SAMs) for analyzing specific carbohydrate-protein interactions. This approach, involving click chemistry, has been effective in studying interactions like mannose with Concanavalin A, showcasing potential in carbohydrate-protein interaction research (Zhang et al., 2006).
2. Synthesis of Block Copolymers
Azido-terminated PEG-dendritic block copolymers, which can include azido-PEG4-alpha-D-mannose, have been synthesized and characterized, revealing insights into their structural properties and potential for surface modification via click chemistry. This research is significant in the development of advanced materials and polymers (Fernandez-Megia et al., 2006).
3. Targeting of Antiviral Drugs
Studies have explored the use of azido sugars in the targeted delivery of antiviral drugs. For instance, conjugating azido sugars to neoglycoproteins has demonstrated potential in targeting T-lymphocytes, offering a promising avenue in the treatment of viral infections (Molema et al., 1990).
4. Functionalization of Polyrotaxanes
Azidated polyrotaxanes, which can be conjugated with mannose derivatives such as azido-PEG4-alpha-D-mannose, provide a method for controlling ligand density in polyrotaxanes. This technique is pivotal in the development of biological applications, particularly in drug delivery systems (Hyun & Yui, 2011).
5. Metabolic Labeling of Glycans
Azido sugars are instrumental in the metabolic labeling of glycans for visualization in cells and organisms. This method is crucial for proteomic analysis and the study of glycoprotein types, highlighting the versatility of azido sugars in biochemical research (Laughlin & Bertozzi, 2007).
Safety And Hazards
Azido-PEG4-alpha-D-mannose is not classified as a hazard . In case of skin contact, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-DGTMBMJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-alpha-D-mannose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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